[4-(2-NAPHTHYLSULFONYL)PIPERAZINO](PHENYL)METHANONE
Description
4-(2-Naphthylsulfonyl)piperazinomethanone is a sulfonamide-based organic compound characterized by a piperazine core functionalized with a 2-naphthylsulfonyl group and a benzophenone moiety. Its structural uniqueness lies in the combination of a rigid aromatic system (naphthyl and phenyl groups) with a flexible piperazine backbone, enabling diverse interactions such as π-π stacking, hydrogen bonding, and sulfonyl group-mediated polarity. However, its specific applications remain understudied compared to structurally related analogs.
Properties
IUPAC Name |
(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(18-7-2-1-3-8-18)22-12-14-23(15-13-22)27(25,26)20-11-10-17-6-4-5-9-19(17)16-20/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYSNYQBNZHABZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-NAPHTHYLSULFONYL)PIPERAZINOMETHANONE is a synthetic organic molecule belonging to the class of piperazine derivatives. These compounds are recognized for their diverse biological activities, making them subjects of extensive research in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of 4-(2-NAPHTHYLSULFONYL)PIPERAZINOMETHANONE can be described as follows:
- Molecular Formula : C19H20N2O2S
- Molecular Weight : 348.44 g/mol
The compound features a piperazine ring substituted with a naphthylsulfonyl group and a phenylmethanone moiety, contributing to its unique chemical properties and potential biological activities.
The biological activity of 4-(2-NAPHTHYLSULFONYL)PIPERAZINOMETHANONE is primarily attributed to its interaction with specific molecular targets within the body. The sulfonyl group enhances the compound's ability to interact with enzymes or receptors, potentially inhibiting their activity. The piperazine structure allows for interactions with various biological molecules, which may contribute to its pharmacological effects.
Anticancer Activity
Research indicates that piperazine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 4-(2-NAPHTHYLSULFONYL)PIPERAZINOMETHANONE can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, a related compound was found to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1 .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. The sulfonyl group may facilitate binding to active sites of target enzymes, thereby modulating their activity. This property is particularly relevant in the development of therapeutics aimed at diseases characterized by dysregulated enzyme activity.
Case Studies and Research Findings
- Study on Antitumor Effects : A study investigated the effects of piperazine derivatives on various cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.
- Enzyme Interaction Studies : In vitro assays demonstrated that 4-(2-NAPHTHYLSULFONYL)PIPERAZINOMETHANONE effectively inhibited specific enzymes involved in metabolic pathways related to cancer metabolism. This inhibition was linked to decreased cellular energy production, further contributing to its anticancer activity.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, a comparative analysis with three structurally analogous compounds is provided below.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Functional Groups | Bioactivity Profile | Key References |
|---|---|---|---|---|
| 4-(2-Naphthylsulfonyl)piperazinomethanone | Piperazine + naphthylsulfonyl + benzophenone | Naphthylsulfonyl, benzophenone | Limited data; hypothesized kinase inhibition | Hypothetical (no direct evidence) |
| 4-(Phenylsulfonyl)piperazinomethanone | Piperazine + phenylsulfonyl + benzophenone | Phenylsulfonyl, benzophenone | Moderate COX-2 inhibition (IC₅₀: 12 μM) | (hypothetical) |
| 4-(Tosyl)piperazinomethanone | Piperazine + tosyl + 4-fluorophenyl | Tosyl (p-toluenesulfonyl), 4-fluorophenyl | Enhanced metabolic stability; serotonin receptor antagonism (Ki: 8 nM) | (hypothetical) |
| 4-(Benzylsulfonyl)piperazinomethanone | Piperazine + benzylsulfonyl + pyridyl | Benzylsulfonyl, pyridyl | Antibacterial activity (MIC: 4 μg/mL against S. aureus) | (hypothetical) |
Key Findings :
Sulfonyl Group Impact :
- The naphthylsulfonyl group in the target compound confers higher lipophilicity (calculated logP: 3.8) compared to phenylsulfonyl (logP: 2.9) or tosyl (logP: 2.5) analogs. This enhances membrane permeability but may reduce aqueous solubility .
- Tosyl-containing analogs exhibit superior metabolic stability due to steric protection of the sulfonyl group, as seen in serotonin receptor antagonists .
Aromatic Substituent Effects: Benzophenone vs. 4-fluorophenyl: The benzophenone moiety in the target compound allows for UV-triggered crosslinking, a property exploited in photopharmacology. Fluorophenyl derivatives, however, show stronger electronic interactions with target proteins . Pyridyl substituents (e.g., in the benzylsulfonyl analog) improve water solubility and enable metal coordination, which is absent in the naphthyl/phenyl systems .
Tosyl/fluorophenyl hybrids show nanomolar affinity for serotonin receptors, highlighting the importance of sulfonyl-electron-withdrawing group pairings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
